3-Cyano-beta-oxo-benzenepropanoic acid methyl ester
Overview
Description
3-Cyano-beta-oxo-benzenepropanoic acid methyl ester is an organic compound with the molecular formula C11H9NO3. It is a derivative of benzenepropanoic acid and contains a cyano group, a keto group, and a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Cyano-beta-oxo-benzenepropanoic acid methyl ester can be synthesized from 3-acetylbenzonitrile and dimethyl carbonate. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the dimethyl carbonate, which then reacts with the 3-acetylbenzonitrile to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis from 3-acetylbenzonitrile and dimethyl carbonate can be scaled up for industrial purposes. The reaction conditions would need to be optimized for large-scale production, including the use of appropriate solvents, temperatures, and reaction times.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-beta-oxo-benzenepropanoic acid methyl ester undergoes various types of chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
3-Cyano-beta-oxo-benzenepropanoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving cyano and keto groups.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Cyano-beta-oxo-benzenepropanoic acid methyl ester involves its functional groups:
Cyano Group: Can act as an electrophile in nucleophilic addition reactions.
Keto Group: Can participate in keto-enol tautomerism, affecting its reactivity.
Methyl Ester Group: Can undergo hydrolysis to form carboxylic acids.
Comparison with Similar Compounds
Similar Compounds
Benzenepropanoic acid methyl ester: Lacks the cyano and keto groups, making it less reactive.
3-Cyano-benzenepropanoic acid methyl ester: Lacks the keto group, affecting its reactivity.
3-Oxo-benzenepropanoic acid methyl ester: Lacks the cyano group, affecting its reactivity.
Properties
IUPAC Name |
methyl 3-(3-cyanophenyl)-3-oxopropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)6-10(13)9-4-2-3-8(5-9)7-12/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAIIXLGOOLTPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CC=CC(=C1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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